Methyl 4-(5-carbamoylfuran-2-yl)benzoate
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Overview
Description
Methyl4-(5-carbamoylfuran-2-yl)benzoate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research .
Preparation Methods
The synthesis of Methyl4-(5-carbamoylfuran-2-yl)benzoate involves several steps. One common method includes the cyclization of methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate in the presence of triphenylphosphine and azo dioctyl phthalate diethyl ester. This reaction produces a rough product, which is then chloridized using N-chloro succinimide. The final product is obtained through hydrolysis and purification . Industrial production methods focus on optimizing yield and minimizing waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Methyl4-(5-carbamoylfuran-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl4-(5-carbamoylfuran-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl4-(5-carbamoylfuran-2-yl)benzoate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Methyl4-(5-carbamoylfuran-2-yl)benzoate can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Another compound with significant biological activity.
The uniqueness of Methyl4-(5-carbamoylfuran-2-yl)benzoate lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Biological Activity
Methyl 4-(5-carbamoylfuran-2-yl)benzoate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C13H11N1O4 and a molecular weight of approximately 245.23 g/mol. The compound features a benzoate moiety linked to a furan ring with a carbamoyl group, which contributes to its biological activity.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
- Anti-inflammatory Activity : The compound modulates key signaling pathways involved in inflammation, particularly the NF-κB pathway, which plays a crucial role in immune responses.
- Antimicrobial Properties : Studies have shown that it interacts with molecular targets involved in microbial resistance, suggesting potential applications as an antimicrobial agent.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Computational modeling techniques, including docking simulations, have been utilized to predict binding affinities and interaction patterns with these biological targets.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound. Below are summarized findings from key research:
Study | Focus | Findings |
---|---|---|
Study A | Anti-inflammatory effects | Demonstrated significant inhibition of NF-κB activation in vitro. |
Study B | Antimicrobial activity | Showed effectiveness against various bacterial strains, including resistant strains. |
Study C | Structural analysis | Used computational methods to predict interactions with target proteins involved in inflammation. |
Synthesis of this compound
The synthesis of this compound typically involves several steps, which may include:
- Formation of the Furan Ring : Utilizing reagents such as potassium permanganate for oxidation.
- Carbamoylation : Introducing the carbamoyl group through nucleophilic substitution reactions.
- Final Esterification : Converting the intermediate into the final ester product using methylating agents.
Industrial Applications
In industrial settings, continuous flow reactors may be employed to enhance yield and purity through optimized reaction conditions.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 2-formylbenzoate | Contains a formyl group instead of a carbamoyl group | Lacks the furan ring present in this compound |
Psoralen | Benzofuran core | Exhibits photochemical properties not present in this compound |
Angelicin | Similar benzofuran structure | Different biological activity profile |
The distinctive combination of the furan ring and carbamoyl group in this compound imparts unique chemical reactivity and biological activity compared to these similar compounds.
Properties
Molecular Formula |
C13H11NO4 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
methyl 4-(5-carbamoylfuran-2-yl)benzoate |
InChI |
InChI=1S/C13H11NO4/c1-17-13(16)9-4-2-8(3-5-9)10-6-7-11(18-10)12(14)15/h2-7H,1H3,(H2,14,15) |
InChI Key |
ARDDANFGIAAMGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)N |
Origin of Product |
United States |
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